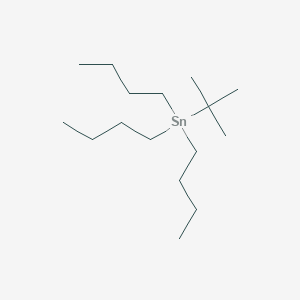

Tributyl(tert-butyl)stannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tributyl(tert-butyl)stannane is a chemical compound with the CAS Number: 61906-72-7 . It is a colorless liquid and has a molecular weight of 347.17 .

Molecular Structure Analysis

The InChI code for Tributyl(tert-butyl)stannane is 1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; . This indicates that the compound consists of four butyl groups and one tin atom .

Chemical Reactions Analysis

Organotin hydrides like Tributyl(tert-butyl)stannane are known to be good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . They are often used in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .

Physical And Chemical Properties Analysis

Tributyl(tert-butyl)stannane is a colorless liquid . It should be stored at temperatures between 0-8 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Environmental Concerns and Toxicity

Tributyltin (TBT) compounds, including Tributyl(tert-butyl)stannane, have been extensively utilized in various industrial applications, notably as antifouling agents to prevent the accumulation of marine organisms on ships' hulls. However, the environmental impact and toxicity of these compounds have raised significant concerns. Due to their persistence, bioaccumulative nature, and endocrine-disrupting characteristics, TBT compounds have been detected in a range of environmental samples, leading to regulatory actions aimed at controlling their presence in marine and freshwater ecosystems. The European Union, for instance, has prioritized TBT compounds for regulatory oversight in water systems, and the International Maritime Organization has enacted a global ban on TBT-based antifouling paints to mitigate their environmental impact. These measures reflect the growing awareness of the need to manage the environmental and human health risks associated with TBT compounds (Antízar-Ladislao, 2008).

Analytical Methods for Detection

Efforts to monitor and understand the distribution of TBT compounds, including Tributyl(tert-butyl)stannane, have led to the development of various analytical methods. These methods aim to detect and quantify TBT compounds in environmental samples and foodstuffs, considering their potential health impacts. Despite the restrictions on TBT usage, the analysis of these compounds in seafood and other food products is crucial due to their immunotoxic effects. Advanced analytical techniques are necessary to identify and measure TBT compounds accurately, underscoring the ongoing need for effective monitoring strategies to ensure environmental safety and public health (Chung & Wu, 2017).

Environmental Degradation and Management

The persistence of TBT compounds in the environment, particularly in marine sediments, poses significant challenges for environmental management and remediation efforts. Studies have highlighted the mechanisms of TBT adsorption and desorption in sediments, emphasizing the role of physico-chemical factors in influencing the fate of these compounds. Understanding these mechanisms is critical for assessing the long-term environmental impact of TBT and for developing strategies to manage contaminated sites. Best management practices (BMPs) have been proposed to minimize the environmental effects of TBT, focusing on techniques for removing TBT from shipyard wastes and sediments. These practices include recycling and reuse of abrasive materials, the use of cleaner and more sustainable blasting methods, and advanced treatment technologies to remove TBT from wastewater and sediments. The goal of these BMPs is to reduce the environmental footprint of TBT compounds and to mitigate their harmful effects on marine ecosystems and human health (Kotrikla, 2009).

Zukünftige Richtungen

The use of organotin hydrides like Tributyl(tert-butyl)stannane in synthesis is of interest, but due to their high toxicity and high fat solubility, their use should be avoided . The catalytic use of these reagents with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .

Eigenschaften

IUPAC Name |

tributyl(tert-butyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLMRHTEJKONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(tert-butyl)stannane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)